molecular formula C6H13Cl2N3 B1421699 2-(Piperazin-1-yl)acetonitrile dihydrochloride CAS No. 1044707-17-6

2-(Piperazin-1-yl)acetonitrile dihydrochloride

Cat. No.: B1421699
CAS No.: 1044707-17-6
M. Wt: 198.09 g/mol
InChI Key: ZLVDRNAICQRMTQ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

2-(Piperazin-1-yl)acetonitrile dihydrochloride represents a member of the piperazine-derived nitrile family, characterized by its specific structural arrangement and salt form. The compound possesses the molecular formula C₆H₁₃Cl₂N₃ with a molecular weight of 198.09 grams per mole, establishing its identity within the broader classification of heterocyclic organic compounds. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-piperazinylacetonitrile dihydrochloride, reflecting its systematic structural description. The compound carries the Chemical Abstracts Service registry number 1044707-17-6, which serves as its unique identifier in chemical databases and commercial applications.

The structural representation follows the Simplified Molecular Input Line Entry System format as N#CCN1CCNCC1.[H]Cl.[H]Cl, which clearly delineates the connectivity pattern between the piperazine ring, acetonitrile group, and associated chloride ions. The International Chemical Identifier key ZLVDRNAICQRMTQ-UHFFFAOYSA-N provides an additional layer of chemical identification, ensuring precise compound recognition across various chemical information systems. The compound exists as a dihydrochloride salt, indicating the protonation of two nitrogen atoms within the piperazine ring structure, which significantly influences its physical and chemical properties compared to the free base form.

The classification extends beyond simple nomenclature to encompass functional group characteristics, where the compound demonstrates dual functionality through its piperazine heterocycle and nitrile group. This dual nature places the compound within multiple chemical categories including heterocyclic compounds, aliphatic amines, and nitriles, each contributing distinct reactivity patterns and potential applications. The European Community number 848-458-8 provides regulatory identification within European chemical classification systems.

Historical Development and Discovery

The development of this compound emerged from the broader exploration of piperazine derivatives that began with the recognition of piperazine's pharmacological potential. Piperazines were originally named due to their chemical similarity with piperidine, which itself was identified as part of the structure of piperine found in black pepper plants, though piperazines are not directly derived from plants in the Piper genus. The systematic investigation of piperazine-acetonitrile combinations represents a more recent development in medicinal chemistry, driven by the need for versatile building blocks in drug discovery programs.

The synthetic accessibility of this compound has been demonstrated through various methodological approaches developed over recent decades. Research published in 2024 highlighted advanced synthetic strategies for related piperazinyl acetonitrile compounds, indicating the continued evolution of synthetic methodologies in this chemical space. The base-induced synthesis methodologies represent significant advances in the field, offering improved yields and simplified purification processes compared to earlier synthetic approaches.

Contemporary research efforts have focused on expanding the synthetic versatility of piperazine-acetonitrile systems, with studies demonstrating the successful preparation of various substituted derivatives through novel three-component reactions. These methodological developments have established the compound as a valuable synthetic intermediate, with applications extending beyond its original discovery context into areas of medicinal chemistry and materials science. The publication of multiple synthetic routes in peer-reviewed journals reflects the growing importance of this compound class in modern organic synthesis.

The compound's emergence in commercial chemical databases occurred alongside the development of reliable synthetic methodologies, with multiple suppliers now offering the compound in research quantities. This commercial availability has facilitated broader research applications and contributed to the compound's integration into pharmaceutical research pipelines. The assignment of multiple catalog numbers across different suppliers indicates the established nature of this compound in the chemical marketplace.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features that combine the well-established piperazine ring system with the versatile acetonitrile functionality. The piperazine ring adopts a chair conformation with two nitrogen atoms positioned at the 1 and 4 positions, providing distinct electronic and steric environments that influence reactivity patterns. This structural arrangement creates opportunities for selective functionalization and subsequent elaboration into more complex molecular architectures.

Recent research has demonstrated the utility of piperazine-acetonitrile compounds in the development of histone deacetylase inhibitors, highlighting the pharmacological relevance of this structural motif. The study published in 2022 showed that piperazine-based compounds exhibit significant anti-breast cancer activity, with the piperazine ring serving as a crucial pharmacophore element. The acetonitrile group provides additional functionality for further chemical modifications, enabling the synthesis of diverse molecular libraries for biological screening programs.

The compound's role in medicinal chemistry extends to the development of acyl-coenzyme A cholesterol acyltransferase-1 inhibitors, where the piperazine-acetonitrile scaffold serves as a key structural component. Research published in 2024 demonstrated that compounds containing this structural motif exhibit good activities toward the synthesis of water-soluble enzyme inhibitors, indicating the compound's potential in addressing specific therapeutic targets. The ability to modify both the piperazine ring and acetonitrile group provides synthetic chemists with multiple avenues for structure-activity relationship optimization.

The heterocyclic nature of the compound contributes to its significance in coordination chemistry, where the multiple nitrogen atoms can serve as potential coordination sites for metal complexes. Studies have shown that piperazine-based compounds can form stable complexes with various metal centers, opening applications in catalysis and materials science. The combination of heterocyclic and nitrile functionalities creates unique electronic properties that can be exploited in the design of functional materials and molecular devices.

Relationship to Piperazine Chemistry

The relationship between this compound and broader piperazine chemistry reflects the compound's position within an established family of bioactive heterocycles. Piperazine itself exists as a deliquescent solid with a saline taste, freely soluble in water and ethylene glycol but poorly soluble in diethyl ether. The incorporation of the acetonitrile group modifies these physical properties while maintaining the core piperazine reactivity patterns that make this ring system valuable in pharmaceutical applications.

The basicity characteristics of piperazine, with pKb values of 5.35 and 9.73 at 25 degrees Celsius, provide the foundation for understanding the protonation behavior of this compound. The formation of the dihydrochloride salt indicates protonation at both nitrogen atoms of the piperazine ring, significantly altering the compound's solubility profile and making it more suitable for pharmaceutical formulations. This salt formation represents a common strategy in piperazine chemistry for improving compound handling and stability characteristics.

Contemporary research has demonstrated the versatility of piperazine chemistry through the development of elongated piperazine scaffolds that incorporate additional heterocyclic elements. The study published in 2021 showed successful synthesis of piperazine-based compounds through reductive amination strategies, highlighting the continued evolution of synthetic methodologies in this area. The acetonitrile substitution pattern represents one of many possible modifications to the basic piperazine structure, each offering distinct pharmacological and synthetic advantages.

The synthetic accessibility of piperazine derivatives, including this compound, benefits from well-established methodologies for piperazine functionalization. Research has shown that piperazine rings can undergo selective alkylation reactions under controlled conditions, enabling the introduction of various substituents including acetonitrile groups. The use of acetonitrile as both solvent and reactant in some synthetic protocols demonstrates the integrated nature of piperazine chemistry with nitrile-containing systems.

Property Value Source
Molecular Formula C₆H₁₃Cl₂N₃
Molecular Weight 198.09 g/mol
Chemical Abstracts Service Number 1044707-17-6
International Chemical Identifier Key ZLVDRNAICQRMTQ-UHFFFAOYSA-N
Physical Form Solid
Purity 95-98%
Storage Temperature Room temperature
European Community Number 848-458-8

Properties

IUPAC Name

2-piperazin-1-ylacetonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-1-4-9-5-2-8-3-6-9;;/h8H,2-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVDRNAICQRMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044707-17-6
Record name 2-(piperazin-1-yl)acetonitrile dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(Piperazin-1-yl)acetonitrile dihydrochloride, it is recommended to store the compound in an inert atmosphere at room temperature. Other environmental factors that could influence the compound’s action include pH, presence of other compounds, and specific conditions within the biological system where the compound is active.

Biological Activity

2-(Piperazin-1-yl)acetonitrile dihydrochloride is an organic compound characterized by a piperazine ring linked to an acetonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₁₄Cl₂N₄. It appears as a colorless crystal or white powder. The piperazine moiety is known for its broad therapeutic spectrum, making this compound a versatile scaffold in drug design.

The precise mechanism of action of this compound remains under investigation. However, compounds with similar structures often interact with various biological targets, including:

  • Sigma Receptors : Compounds with piperazine structures can act as allosteric modulators of sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems.
  • Enzyme Inhibition : Some studies suggest that derivatives of piperazine can inhibit enzymes involved in cancer progression, such as P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII), thereby enhancing the efficacy of chemotherapeutic agents .

Anticancer Properties

Research indicates that piperazine derivatives can exhibit significant anticancer activity. For instance, compounds similar to 2-(Piperazin-1-yl)acetonitrile have shown efficacy against various cancer cell lines:

Compound NameCell Line TestedIC50 Value (µM)Mechanism
5eHuman Breast Cancer Cells18PARP1 Inhibition
AdagrasibNSCLCSubnanomolarTargeting mutant KRAS

These findings suggest that 2-(Piperazin-1-yl)acetonitrile could serve as a lead compound for developing new anticancer agents.

Neuroprotective Effects

The potential neuroprotective effects of compounds containing piperazine moieties have been highlighted in several studies. They may modulate calcium signaling pathways and exhibit psychotropic effects, which could be beneficial in treating neurodegenerative diseases .

Study on P-glycoprotein Inhibition

A study investigated a series of piperazine derivatives for their ability to inhibit P-glycoprotein and carbonic anhydrase XII. The results indicated that these compounds could enhance the cytotoxicity of doxorubicin in resistant cancer cell lines, suggesting a synergistic effect that could be leveraged for therapeutic purposes .

Evaluation of Antitumor Activity

Another study evaluated the antitumor activity of various piperazine derivatives, including those related to 2-(Piperazin-1-yl)acetonitrile. The derivatives were tested against human breast cancer cell lines, showing promising results in inhibiting cell proliferation through mechanisms involving PARP1 inhibition and apoptosis induction .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as an intermediate in the synthesis of various therapeutic agents. Its piperazine moiety is known for its broad therapeutic spectrum, making it valuable in developing drugs targeting multiple biological pathways. Notably, it has been involved in synthesizing covalent inhibitors like Adagrasib (MRTX849), which targets specific mutations associated with cancer.

Drug Development

Research indicates that derivatives of piperazine, including 2-(Piperazin-1-yl)acetonitrile dihydrochloride, exhibit significant biological activities. They are often studied for their roles as:

  • Dual inhibitors : Recent studies have synthesized piperazine derivatives that act as dual inhibitors of P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII). These compounds show promise in overcoming multidrug resistance (MDR) in cancer cells .
  • Antimicrobial agents : Compounds derived from piperazine have been evaluated for their antimicrobial properties, demonstrating effectiveness against various bacterial strains .

Interaction Studies

Interaction studies focus on the binding affinity of this compound with biological targets. These studies often involve:

  • Molecular docking : To predict how the compound interacts with specific proteins, aiding in the design of more effective drugs.
  • Synergistic effects : Investigating how this compound can enhance the efficacy of existing drugs, such as doxorubicin, in resistant cancer cell lines .

Case Study 1: Dual Inhibition for Cancer Treatment

A series of new piperazine derivatives were synthesized to act as dual inhibitors of P-glycoprotein and carbonic anhydrase XII. These compounds demonstrated enhanced cytotoxicity against doxorubicin-resistant cancer cell lines, indicating their potential as chemosensitizers .

Case Study 2: Antimicrobial Activity

Novel heterocyclic compounds containing piperazine moieties were evaluated for antimicrobial activity using serial dilution methods. Some compounds exhibited significant activity against tested bacterial strains, showcasing their potential as new lead molecules in antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Piperazin-1-yl)acetonitrile dihydrochloride with analogous piperazine derivatives:

Compound Molecular Formula Key Functional Groups Pharmacological Role References
This compound C₆H₁₂Cl₂N₄ (estimated) Piperazine, nitrile (-CN) Research intermediate, potential CNS agent
Cetirizine dihydrochloride C₂₁H₂₅Cl₃N₂O₃ Piperazine, ethoxyacetic acid, chlorophenyl Second-generation antihistamine
Hydroxyzine dihydrochloride C₂₁H₂₇Cl₂N₂O₂ Piperazine, ethanol, chlorophenylbenzyl First-generation antihistamine, anxiolytic
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride C₁₂H₁₈Cl₃N₃O Piperazine, acetamide, chlorophenyl Unknown (research compound)
Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride C₈H₁₅ClN₂O₃ Piperazine, ester (-COOEt), ketone Synthetic intermediate
Key Observations:
  • Functional Group Impact: The nitrile group in the target compound increases lipophilicity compared to cetirizine’s carboxylic acid (-COOH) or hydroxyzine’s hydroxyl (-OH) groups. Cetirizine and hydroxyzine feature bulky aromatic substituents (e.g., chlorophenylbenzyl), which improve H1 receptor binding for antihistaminic effects . Acetamide and ester derivatives (e.g., ) exhibit lower metabolic stability compared to nitriles, as esters are prone to hydrolysis.

Stability and Toxicity

  • Nitrile Toxicity : Unlike carboxylic acid derivatives (e.g., cetirizine), nitriles can release cyanide ions under metabolic conditions, necessitating careful toxicity profiling .
  • Salt Forms : All compared compounds are dihydrochloride salts, improving aqueous solubility and crystallinity for formulation .

Preparation Methods

Process Overview:

  • Hydrolysis Medium: Aqueous, alcoholic, or mixed solvent systems.
  • Conditions: Typically carried out at temperatures between 60°C and reflux temperatures.
  • Reagents: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used depending on the desired pathway.
  • Post-Hydrolysis: Acidic work-up followed by salt formation.

Data Table 1: Hydrolysis Conditions and Yields

Parameter Method A (Patent GB2225321A) Method B (Patent CN103483244A)
Hydrolysis medium Aqueous or alcoholic Water
Temperature 60°C – Reflux 60°C – 90°C
Reagents Acid (HCl) or base NaOH or HCl
Reaction time 90 – 180 minutes 120 – 170 minutes
Yield of acid after hydrolysis ~75% Not specified

Note: Hydrolysis at controlled temperatures ensures high conversion efficiency with minimal side reactions.

Conversion to Dihydrochloride Salt

Post-hydrolysis, the free acid is converted into its dihydrochloride salt via acidification with concentrated hydrochloric acid, followed by crystallization.

Process Overview:

  • pH Adjustment: Acidic pH (~0.8) using concentrated HCl.
  • Crystallization: Addition of solvents like 2-butanone induces crystallization.
  • Yield: Typically ranges from 60% to 76%, depending on the method.

Data Table 2: Salt Formation and Purification

Step Conditions Yield (%) Remarks
Acidification pH ~0.8 with concentrated HCl Ensures complete salt formation
Crystallization 2-butanone addition, cooling 75.9% (Method A) High purity crystals
Overall yield of dihydrochloride From nitrile precursor 65.6% – 70.5% Efficient conversion

Alternative Synthetic Routes

Reductive Amination Pathway

Research articles describe the synthesis of piperazine derivatives via reductive amination, which can serve as precursors or intermediates.

  • Example: Synthesis of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine involves reacting 2-(piperazin-1-yl)ethanamine with aldehydes or ketones under reductive conditions using sodium triacetoxyborohydride (NaBH(OAc)₃).

Esterification and Nitrile Formation

Preparation of nitrile intermediates can involve esterification of 4-chloropyridine derivatives followed by dehydration to form nitriles.

Data Table 3: Alternative Routes

Route Key Reagents Conditions Yield (%) Notes
Esterification of 4-chloropyridine Ethyl 2-cyano-2-(pyridine-4-yl) 60°C – 90°C, 120–180 min 56–70% From 4-chloropyridine hydrochloride
Reductive amination Piperazine derivatives RT to 12 h, with NaBH(OAc)₃ Variable Used for complex derivatives

Summary of Key Findings

  • The primary method involves hydrolyzing nitrile derivatives in aqueous or alcoholic media under controlled temperature conditions, followed by salt formation.
  • The yields of the dihydrochloride salt are generally high, with efficiencies around 65–70%.
  • Alternative synthetic routes include reductive amination and esterification, which are useful for synthesizing derivatives or specific stereoisomers.
  • Crystallization techniques using solvents like 2-butanone are critical for obtaining high-purity products.

Research Insights and Optimization

  • Reaction Conditions: Maintaining optimal temperature (60°C – reflux) and pH (around 0.8 for salt formation) enhances yield and purity.
  • Solvent Choice: Use of solvents such as 2-butanone and dichloromethane facilitates crystallization and extraction.
  • Yield Improvement: Sequential purification steps, including recrystallization and chromatography, improve product purity and overall yield.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-(Piperazin-1-yl)acetonitrile dihydrochloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between piperazine and a nitrile-containing precursor (e.g., chloroacetonitrile). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
  • Temperature : Elevated temperatures (60–80°C) improve kinetics but may require reflux conditions to avoid decomposition.
  • Stoichiometry : Excess piperazine (1.5–2.0 eq) ensures complete conversion of the electrophilic precursor.
  • Workup : Acidification with HCl precipitates the dihydrochloride salt; purity is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Confirm absence of unreacted piperazine (δ 2.5–3.5 ppm for piperazine protons) and presence of the acetonitrile moiety (C≡N stretch at ~2250 cm⁻¹ in IR) .
  • Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ for the free base (calculated for C₆H₁₁N₃: 125.10 g/mol) .
  • Elemental analysis : Match experimental C, H, N percentages to theoretical values (e.g., C 34.06%, H 5.71%, N 19.86% for C₆H₁₁N₃·2HCl) .

Advanced Research Questions

Q. How can computational modeling guide reaction optimization for derivatives of this compound?

  • Methodological Answer :

  • Reaction path searches : Density Functional Theory (DFT) calculates transition states and intermediates to identify rate-limiting steps .
  • Solvent effects : COSMO-RS simulations predict solvent compatibility and solvation energies to minimize side reactions .
  • Case study : For analogous piperazine-acetonitrile derivatives, simulations revealed that steric hindrance at the nitrile carbon reduces yields; this was mitigated by using bulkier, less nucleophilic counterions .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Accelerated stability studies :
  • pH range testing : Incubate the compound in buffers (pH 1–12) at 40°C for 14 days. Monitor degradation via LC-MS. For example, degradation peaks at pH < 3 suggest protonation-induced hydrolysis .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature data .
  • Contradiction resolution : Discrepancies in reported stability may arise from residual moisture; Karl Fischer titration ensures anhydrous conditions during testing .

Q. How can Design of Experiments (DoE) improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., reaction time, catalyst loading).
  • Response surface methodology (RSM) : Central Composite Design (CCD) optimizes parameters like temperature (X₁) and molar ratio (X₂) to maximize yield. For example, a CCD model for a related piperazine derivative achieved 92% yield at X₁ = 75°C, X₂ = 1.8 eq .
  • Validation : Confirm robustness via triplicate runs at optimal conditions; report confidence intervals (e.g., 95% CI for yield: 89–94%) .

Interdisciplinary Applications

Q. What role does this compound play in designing bioactive molecules?

  • Methodological Answer :

  • Pharmacophore integration : The piperazine moiety enhances solubility and binding to CNS targets (e.g., serotonin receptors). For example, coupling with aryl groups via amide bonds produces potential antipsychotics .
  • In vitro testing : Screen derivatives for cytotoxicity (MTT assay) and target affinity (radioligand binding assays). A 2023 study reported EC₅₀ = 120 nM for a derivative targeting 5-HT₁A receptors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Piperazin-1-yl)acetonitrile dihydrochloride
Reactant of Route 2
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2-(Piperazin-1-yl)acetonitrile dihydrochloride

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